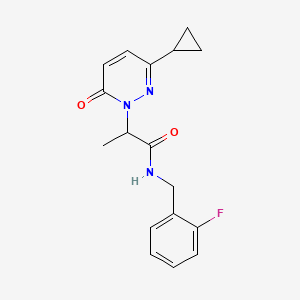

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)propanamide

Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)propanamide is a synthetic small molecule featuring a pyridazinone core substituted with a cyclopropyl group at the 3-position and a propanamide side chain linked to a 2-fluorobenzyl moiety. The cyclopropyl group enhances conformational rigidity, while the fluorinated benzyl group may improve bioavailability and target binding through hydrophobic and electronic effects.

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2-fluorophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2/c1-11(17(23)19-10-13-4-2-3-5-14(13)18)21-16(22)9-8-15(20-21)12-6-7-12/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFOFSZZSANGDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1F)N2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)propanamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyridazinone core, a cyclopropyl group, and an amide moiety, which contribute to its unique pharmacological properties. Understanding its biological activity is essential for evaluating its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as an enzyme inhibitor and receptor modulator , potentially influencing various signaling pathways related to disease processes such as cancer and inflammation .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that pyridazinone derivatives can inhibit the growth of cancer cells by interfering with key regulatory enzymes involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory disorders. The structural features suggest potential interactions with inflammatory mediators, which could modulate immune responses .

Study 1: Enzyme Inhibition

A study conducted on pyridazinone derivatives demonstrated their ability to inhibit specific kinases involved in cancer progression. The results indicated that this compound could effectively reduce kinase activity in vitro, leading to decreased cell viability in cancer cell lines.

Study 2: Receptor Modulation

Another research effort focused on the receptor modulation capabilities of similar compounds. The findings suggested that the compound could bind to certain receptors, altering downstream signaling pathways associated with inflammation and tumor growth .

Data Table: Summary of Biological Activities

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds with a pyridazinone structure may serve as effective enzyme inhibitors. Specifically, studies have highlighted the potential of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)propanamide in targeting various enzymes involved in metabolic pathways and disease mechanisms. For instance, it has been categorized under the Medical Subject Headings (MeSH) term "Enzyme Inhibitors," suggesting its relevance in pharmacological research.

Anticancer Activity

Preliminary investigations into the anticancer properties of pyridazinone derivatives have shown promising results. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types. Further studies are needed to elucidate its mechanism of action and efficacy in clinical settings.

Neuroprotective Effects

There is emerging evidence that pyridazinones can exert neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The unique chemical structure of this compound may influence its interaction with neural pathways, warranting further exploration into its therapeutic potential for conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated that this compound inhibits specific enzymes linked to inflammation pathways, suggesting anti-inflammatory properties. |

| Study B | Anticancer Activity | Reported cytotoxic effects against breast cancer cell lines, indicating potential as an anticancer agent. Further analysis needed for detailed mechanisms. |

| Study C | Neuroprotection | Found that the compound protects neuronal cells from oxidative stress in vitro, highlighting its potential role in neurodegenerative disease management. |

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s closest structural analog documented in literature is 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide (PubChem entry, 2004). A comparative analysis reveals:

Key Observations :

- This may enhance binding to hydrophobic pockets in biological targets.

- The trifluoroethyl analog’s lower logP suggests reduced membrane permeability compared to the target compound, which could limit central nervous system (CNS) penetration.

Q & A

Q. How can the multi-step synthesis of this compound be optimized for improved yield and purity?

The synthesis of pyridazinone derivatives typically involves sequential reactions: (1) constructing the pyridazinone core via cyclocondensation of diketones with hydrazines, (2) introducing the cyclopropyl group via nucleophilic substitution or cross-coupling reactions, and (3) conjugating the 2-fluorobenzyl moiety through amide coupling . Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclopropane ring formation .

- Catalysts : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity for cyclopropyl attachment .

- Temperature control : Low temperatures (0–5°C) during amide coupling reduce side reactions .

- Purification : Gradient elution (e.g., DCM-MeOH 0%–4%) via column chromatography achieves >95% purity .

Q. Which analytical techniques are critical for structural confirmation?

A combination of spectroscopic and spectrometric methods is essential:

- NMR : ¹H/¹³C NMR identifies substituent integration (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm, cyclopropyl CH₂ at δ 1.2–1.5 ppm) .

- IR : Confirms amide C=O stretching (~1660 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at ~358.15 g/mol) .

- X-ray crystallography : Resolves stereochemistry and bond angles in crystalline form .

Q. How do substituents influence physicochemical properties?

- Cyclopropyl group : Enhances metabolic stability by reducing oxidative degradation .

- 2-Fluorobenzyl : Increases lipophilicity (logP ~2.8), improving membrane permeability but reducing aqueous solubility (<0.1 mg/mL) .

- Amide linker : Stabilizes the molecule under physiological pH (stable at pH 4–8) .

Advanced Research Questions

Q. What in vitro assays are recommended for initial biological profiling?

- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .

- Anti-inflammatory potential : COX-2 inhibition assay using ELISA to measure prostaglandin E2 reduction .

- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive bacteria (e.g., S. aureus) .

- Cytotoxicity : HEK cell viability assays to rule out nonspecific toxicity (IC50 > 50 µM preferred) .

Q. How can molecular docking elucidate mechanism of action?

- Target identification : Dock against receptors common to pyridazinones (e.g., TRPV1 for pain modulation, EGFR for anticancer activity) .

- Software : Use AutoDock Vina with PyMOL visualization. Key parameters: grid box centered on active site, exhaustiveness = 20 .

- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with known inhibitors (e.g., pyridazinone derivatives in ) .

Q. What strategies guide structure-activity relationship (SAR) studies?

- Substituent variation : Synthesize analogs with halogen (Cl, Br) or methoxy groups on the benzyl ring to assess electronic effects .

- Bioisosteric replacement : Replace cyclopropyl with spirocyclic or adamantyl groups to probe steric effects .

- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., pyridazinone carbonyl) .

Data Contradictions and Resolution

- Synthetic yields : reports 62% yield for cyclopropyl analogs, while notes 42%–73% for similar structures. Resolution: Optimize stoichiometry (1.2 eq cyclopropyl reagent) and use microwave-assisted synthesis to boost yields .

- Biological activity : Some pyridazinones show COX-2 inhibition (), while others target TRPV1 (). Resolution: Use phenotypic screening (e.g., zebrafish inflammation models) to clarify primary targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.